2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic organic compound that features an isoxazole ring and a naphthalene moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction, where a naphthalen-2-yloxy group is attached to an acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the isoxazole ring can lead to the formation of amines.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Amines derived from the reduction of the isoxazole ring.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving isoxazole and naphthalene derivatives.
Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and naphthalene structures can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(isoxazol-4-yl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-(isoxazol-4-yl)-2-(benzyloxy)acetamide: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
2-(naphthalen-2-yloxy)-N-(1,2-oxazol-4-yl)acetamide is unique due to the presence of both the isoxazole ring and the naphthalene moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(17-13-8-16-20-9-13)10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNMJXADLFFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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